Predicted Lipophilicity Divergence: XLogP3 Comparison of 3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine vs. 2-(Hydrazinylmethyl)-5-(trifluoromethyl)pyridine
The target compound exhibits a PubChem-computed XLogP3 of 0.4, whereas the regioisomer 2-(hydrazinylmethyl)-5-(trifluoromethyl)pyridine (CAS 1260838-86-5) has a reported LogP of 2.15, yielding a ~1.75 log unit difference . This 56-fold difference in predicted partition coefficient directly impacts membrane permeability predictions and bioavailability forecasting in early-stage drug design. The lower lipophilicity of the target arises from the proximity of the hydrazinylmethyl group to the electron-withdrawing 2-CF₃, which increases local polarity relative to isomers where CF₃ and hydrazinylmethyl are more spatially separated.
| Evidence Dimension | Predicted Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 (PubChem-computed) |
| Comparator Or Baseline | 2-(Hydrazinylmethyl)-5-(trifluoromethyl)pyridine: LogP = 2.15 (chemsrc data) |
| Quantified Difference | ΔLogP ≈ 1.75 log units (target is ~56× more hydrophilic) |
| Conditions | Computed/experimental partition coefficient; PubChem XLogP3 algorithm for target, chemsrc database value for comparator |
Why This Matters
A 1.75 log unit difference in LogP predicts substantially different ADME profiles, making the target preferable for applications requiring lower membrane permeability or higher aqueous solubility, and non-interchangeable with the 2,5-isomer for structure-activity relationship (SAR) studies.
- [1] PubChem Compound Summary for CID 145710823, 3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine. XLogP3-AA = 0.4. View Source
